
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
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Overview
Description
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C35H34N6O2S2 and its molecular weight is 634.82. The purity is usually 95%.
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Biological Activity
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound that exhibits various biological activities. Understanding its pharmacological properties is crucial for potential therapeutic applications. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis of the Compound
The synthesis of N-substituted compounds often involves multi-step reactions utilizing various reagents and conditions. The specific compound can be synthesized through a series of reactions involving thiophenes, pyrazoles, and triazoles. The synthetic route typically includes:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazides.
- Thioether Formation : Introducing the thioether functionality by reacting with thiols.
- Triazole Synthesis : Utilizing cyclization reactions to form the triazole moiety.
- Final Coupling : Attaching the phenylacetamide group through acylation or similar coupling methods.
Analgesic Activity
Research indicates that compounds containing pyrazole and triazole moieties often exhibit significant analgesic properties. For instance, studies conducted using the "hot plate" method on animal models demonstrated that derivatives of similar structures showed promising analgesic effects with varying degrees of potency compared to standard analgesics like diclofenac .
Compound | LD50 (mg/kg) | ED50 (mg/kg) | Max Effect Time (s) |
---|---|---|---|
Test Compound | >1500 | 50 | 21.00 ± 1.45 |
Diclofenac | 3300 | 93 | 16.30 ± 3.00 |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties against various pathogens such as E. coli and Staphylococcus aureus . The mechanism is likely related to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
Anti-inflammatory Activity
N-containing heterocycles like triazoles and pyrazoles are known for their anti-inflammatory effects. Studies have shown that certain derivatives exhibit significant inhibition of inflammatory mediators in vitro, suggesting a potential application in treating inflammatory diseases .
Case Studies
-
Study on Analgesic Effects :
A recent study evaluated the analgesic activity of a series of pyrazole derivatives similar to N-((5-((2-oxo...)). The results indicated that these compounds could significantly reduce pain response in animal models, with some derivatives outperforming traditional analgesics . -
Antimicrobial Efficacy :
Another research focused on the antimicrobial activity of metal complexes derived from similar structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria using agar diffusion methods . This highlights the versatility of such compounds in medicinal chemistry. -
Anti-inflammatory Mechanism :
A review highlighted the anti-inflammatory properties of pyrazole derivatives, noting their ability to modulate cytokine levels and inhibit pathways involved in inflammation, which could be beneficial in chronic inflammatory conditions .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is C35H34N6O2S2, with a molecular weight of approximately 634.82 g/mol. Its structure includes multiple bioactive moieties that contribute to its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to N-(5-(substituted triazoles) exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The presence of the thiophene ring in the compound may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy against pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives have been documented to interact with cellular pathways involved in cancer proliferation and survival. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting metabolic pathways .
Anticoagulant Properties
The compound may also possess anticoagulant properties. Similar compounds have been shown to act as inhibitors of blood coagulation factors, particularly factor Xa, which is critical in the management of thromboembolic disorders such as myocardial infarction and stroke . This application could be pivotal in developing new therapeutic agents for cardiovascular diseases.
In Vivo Studies
In vivo studies using animal models have indicated that compounds with similar structures can effectively reduce tumor size and inhibit metastasis. For example, a study on related triazole compounds demonstrated significant tumor suppression in mice models when administered at specific dosages .
Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity | Anticoagulant Activity |
---|---|---|---|
Compound A | Positive | Moderate | Negative |
Compound B | Moderate | Positive | Positive |
N-(5-(substituted triazole) | Strong | Strong | Potential |
Case Studies on Related Compounds
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O2S2/c1-25-14-16-28(17-15-25)30-22-29(31-13-8-20-44-31)39-41(30)34(43)24-45-35-38-37-32(40(35)19-18-26-9-4-2-5-10-26)23-36-33(42)21-27-11-6-3-7-12-27/h2-17,20,30H,18-19,21-24H2,1H3,(H,36,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDLSRCNRYFTHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.